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Compound of Interest

Compound Name: Ziprasidone mesylate

Cat. No.: B1218695

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics
of two prominent salt forms of the atypical antipsychotic, ziprasidone: the hydrochloride and the
mesylate. This document is intended to serve as a critical resource for researchers, scientists,
and professionals engaged in drug development, offering detailed data, experimental protocols,
and logical frameworks to inform formulation strategies and salt selection processes.

Executive Summary

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class I
compound, characterized by high membrane permeability and low aqueous solubility.[1][2] This
inherent low solubility presents a significant challenge in the development of bioavailable oral
dosage forms. The choice of salt form is a critical determinant of the physicochemical
properties of an active pharmaceutical ingredient (API), directly impacting its solubility,
dissolution rate, and ultimately, its clinical efficacy. This guide focuses on the two commercially
relevant salt forms: ziprasidone hydrochloride, used in oral capsule formulations
(Geodon®/Zeldox®), and ziprasidone mesylate, utilized in the intramuscular injection
formulation.[3][4][5] While extensive quantitative solubility data is available for the
hydrochloride salt, the solubility profile of the mesylate salt is primarily inferred from its

formulation context.
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Ziprasidone Hydrochloride: Solubility Profile

Ziprasidone hydrochloride is the salt form selected for oral administration. Its solubility is a
critical factor influencing the dissolution and subsequent absorption from the gastrointestinal
tract.

Quantitative Solubility Data

The aqueous solubility of ziprasidone hydrochloride has been reported with some variability
across different sources, which may be attributable to differences in experimental conditions
such as temperature, pH, and the specific crystalline form of the salt. It is generally
characterized as being from very slightly soluble to sparingly soluble in aqueous media.

Solvent/Medium Solubility (mg/mL) Source(s)
Water ~0.210

Water 0.00718

Water 0.0003

Dimethyl sulfoxide (DMSO) ~1.2

Dimethylformamide (DMF) ~0.16

1:2 DMSO:PBS (pH 7.2) ~0.33

Table 1: Quantitative Solubility of Ziprasidone Hydrochloride in Various Solvents.

pH-Dependent Solubility

As a weak base, the solubility of ziprasidone is expected to be pH-dependent, with higher
solubility at lower pH values where the molecule is protonated. In phosphate buffer solutions
with a pH above 6.8, ziprasidone free base is practically insoluble.

Ziprasidone Mesylate: An Indirect Assessment of
Solubility
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Direct quantitative aqueous solubility data for ziprasidone mesylate is not readily available in

the public domain. However, its use in an injectable formulation provides significant insights

into its solubility characteristics.

Formulation Context and Inferred Solubility

Ziprasidone mesylate is the active component in the intramuscular injection formulation of

Geodon®. This formulation is a lyophilized powder that is reconstituted prior to administration.

Crucially, the formulation includes sulfobutylether -cyclodextrin as a solubilizing agent to

enable the formation of a solution suitable for injection.

The necessity of a complexing agent strongly implies that ziprasidone mesylate has an

intrinsically low aqueous solubility, insufficient for preparing a concentrated solution for

intramuscular administration. Patents also allude to the development of ziprasidone mesylate

hydrates as a strategy to enhance solubility.

Attribute Observation Implication Source(s)
o Requires a salt form
) Used in intramuscular )
Formulation L suitable for parenteral
Injection. o )
administration.
The salt's intrinsic
agueous solubility is
Formulated with too low for the
Excipients sulfobutylether (3- required

cyclodextrin.

concentration; a
solubilizing agent is

necessary.

Patents describe the
Hydrate Forms creation of mesylate

hydrates.

This is a common
strategy to improve
the solubility and

stability of a salt form.

Table 2: Qualitative and Inferred Solubility Characteristics of Ziprasidone Mesylate.
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Comparative Analysis and Formulation Rationale

The selection of the hydrochloride salt for oral capsules and the mesylate salt for intramuscular
injection reflects a deliberate drug development strategy based on the specific requirements of
each route of administration.

» For Oral Administration: The primary challenge is overcoming the low solubility in the
gastrointestinal tract to ensure adequate dissolution and absorption. While ziprasidone
hydrochloride has low solubility, it is sufficient for a solid oral dosage form, especially when
administered with food, which is known to increase its bioavailability by approximately 50%.

e For Intramuscular Administration: This route requires a much higher concentration of the
drug in a small volume of solution. The intrinsic solubility of both the hydrochloride and
mesylate salts is inadequate for this purpose. The selection of the mesylate salt was likely
influenced by its compatibility with solubilizing agents like cyclodextrins and its stability in the
lyophilized and reconstituted forms.

The logical relationship governing the salt form selection is illustrated in the diagram below.

Intramuscular Formulation (Injection)

. Leadstoselecionol  FEBBRR 0  _-mTTTTTTTTTTTe-S ~
Requirement: . . // e *\\ i
High concentration in small volume Ziprasidone Mesylate — ghalaialetetl 7 + S%Iub;hémg A_\gent ! bcl)utcc:m_e. o o
N (Cyclodextrin) % Reconstitutable solution for injection

Oral Formulation (Capsule)

) Leads to selection of
Requirement: Zi id Hydrochlorid Outcome:
Sufficient dissolution in Gl tract DEES CORElY VEICENIDTCE] Solid dosage form, bioavailability
enhanced with food
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Figure 1: Logical workflow for ziprasidone salt selection based on formulation requirements.
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Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

The following protocol outlines a standardized shake-flask method for determining the
equilibrium solubility of ziprasidone salts, consistent with guidelines from the World Health
Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

Materials and Equipment

 Ziprasidone hydrochloride/mesylate reference standard

e pH buffers (pH 1.2, 4.5, 6.8, and 7.5)

 Scintillation vials or glass flasks with screw caps

o Calibrated pH meter

» Analytical balance

o Constant temperature shaker bath or incubator (setto 37 + 1 °C)
o Centrifuge

e Syringes and syringe filters (e.g., 0.45 um PVDF)

e High-Performance Liquid Chromatography (HPLC) system with UV detector

Volumetric flasks and pipettes

Procedure

o Preparation of Media: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCI), 4.5
(acetate buffer), and 6.8 (phosphate buffer).

o Sample Preparation: Add an excess amount of the ziprasidone salt to a vial containing a
known volume (e.g., 10 mL) of each pH buffer. The excess solid should be clearly visible.
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Equilibration: Place the sealed vials in a shaker bath maintained at 37 + 1 °C. Agitate the
samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
Time to equilibrium should be established by taking measurements at multiple time points
(e.q., 24, 48, and 72 hours) until consecutive measurements are consistent.

Sample Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials
to sediment the excess solid.

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and
immediately filter it through a 0.45 um syringe filter to remove any undissolved particles.
Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range
of the analytical method.

Quantification: Analyze the concentration of the dissolved ziprasidone salt in the diluted
filtrate using a validated HPLC-UV method.

pH Measurement: Measure the pH of the saturated solution in each vial after equilibration to
confirm it has not significantly deviated from the initial buffer pH.

The workflow for this experimental protocol is visualized below.
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Figure 2: Experimental workflow for determining equilibrium solubility via the shake-flask
method.

Conclusion

The selection between ziprasidone hydrochloride and ziprasidone mesylate is a clear
example of a formulation-driven decision based on the physicochemical properties of the salts.
Ziprasidone hydrochloride possesses low but sufficient solubility for development as a solid oral
dosage form, where its bioavailability is significantly modulated by food. In contrast, the
mesylate salt, while also exhibiting low intrinsic aqueous solubility, is amenable to advanced
formulation techniques such as complexation with cyclodextrins, enabling its use in a high-
concentration parenteral formulation. This guide provides the available quantitative data for the
hydrochloride salt and a logical framework for understanding the properties of the mesylate
salt, alongside a robust protocol for further experimental determination of solubility, to aid
scientists in the ongoing development of ziprasidone formulations and other BCS Class Il
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1218695?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

